[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyrazole ring, and a difluoromethyl group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common approach includes the formation of the benzodioxole moiety through a cyclization reaction, followed by the construction of the pyrazole ring via a condensation reaction with appropriate hydrazine derivatives. The difluoromethyl group is introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) can convert ketones or aldehydes within the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and substituted benzodioxole derivatives .
Scientific Research Applications
[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzodioxol-5-yl)pentanoic acid: Shares the benzodioxole moiety but differs in the rest of the structure.
1-[5-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: Contains a similar pyrazole ring but with different substituents.
Uniqueness
The uniqueness of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone lies in its combination of the benzodioxole moiety, pyrazole ring, and difluoromethyl group, which confer distinct chemical reactivity and potential biological activities not commonly found in other similar compounds .
Properties
Molecular Formula |
C16H14F2N4O4 |
---|---|
Molecular Weight |
364.30 g/mol |
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C16H14F2N4O4/c1-8-6-16(24,15(17)18)22(21-8)14(23)11-5-10(19-20-11)9-2-3-12-13(4-9)26-7-25-12/h2-5,15,24H,6-7H2,1H3,(H,19,20) |
InChI Key |
QSFIEKFUFLGXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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